1'-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
Indole is a significant heterocyclic system in natural products and drugs . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . Indole derivatives display a wide range of biological activities which is exemplified by tryptophan, an amino acid; serotonin and melatonin, hormones; indomethacin, the anti-inflammatory drug; LSD, the psychotropic drug and vinblastine, an anti-tumor agent .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
Indole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Neurokinin Receptor Antagonism
The spiro-substituted piperidine structure has been identified as a potential antagonist for neurokinin receptors. Studies have shown that compounds such as YM-35375, with the spiro-substituted piperidine moiety, bind effectively to the NK2 receptor and demonstrate inhibitory activity against induced bronchoconstriction, suggesting potential applications in conditions involving bronchoconstriction or other neurokinin receptor-mediated processes (Kubota et al., 1998).
Central Nervous System Depressants
Spiro[isobenzofuran-1(3H),4'-piperidine] derivatives have shown significant potency as central nervous system (CNS) depressants. They have been compared to chlorpromazine and haloperidol, well-known antipsychotics, in their ability to influence behavior in animal models. These compounds might offer a new approach to neuroleptic treatment with potentially lower non-selective dopamine-receptor blocking effects (Allen et al., 1978).
Antihypertensive Activity
The spiro-piperidine structure has been incorporated into compounds evaluated for antihypertensive activity. In particular, 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have shown activity in reducing blood pressure in spontaneously hypertensive rats, hinting at potential applications for treating hypertension (Clark et al., 1983).
Potential Antidepressant Activity
1-Arylspiro[indoline-3,4'-piperidine]s have been synthesized and evaluated for their antidepressant activity. These compounds showed significant in vivo activity in preventing muricidal behavior and potentiating certain neurochemical effects, suggesting a potential atypical profile for antidepressants (Ong et al., 1983).
Mechanism of Action
Target of Action
The compound, also known as 1’-[2-(1H-indol-1-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may have multiple targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The presence of a prenyl chain in some indole derivatives makes these compounds more lipophilic, which plays an important role in their antioxidant activity
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Safety and Hazards
Future Directions
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the development of new indole derivatives and the exploration of their properties and applications is a promising direction for future research .
Biochemical Analysis
Biochemical Properties
The compound 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . Indole derivatives, such as this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The effects of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
1'-(2-indol-1-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-20(14-23-13-10-16-6-1-4-9-19(16)23)24-12-5-11-22(15-24)18-8-3-2-7-17(18)21(26)27-22/h1-4,6-10,13H,5,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHHPWTHRGLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CN3C=CC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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